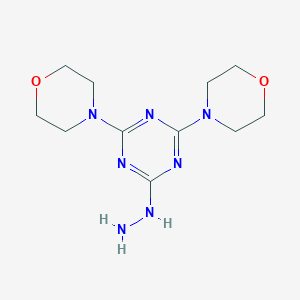![molecular formula C9H6N2OS2 B079441 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) CAS No. 14446-37-8](/img/structure/B79441.png)
5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) is a heterocyclic compound that features a fused ring system containing both thiazole and benzothiazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) typically involves the reaction of appropriate thiazole and benzothiazine precursors under specific conditions. One common method includes the cyclization of a thiazole derivative with a benzothiazine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of reagents such as triethylamine or hydrazine hydrate .
Industrial Production Methods
Industrial production of 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, hydrazine hydrate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing activity against various cancer cell lines.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on biological pathways
Mécanisme D'action
The mechanism of action of 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[5,4-d]thiazole: Another heterocyclic compound with similar structural features but different electronic properties.
Thiazoloquinazoline: A compound with a fused thiazole and quinazoline ring system, used in medicinal chemistry for its biological activities.
Uniqueness
5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) is unique due to its specific fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in various fields, including drug development and materials science .
Propriétés
IUPAC Name |
5H-[1,3]thiazolo[4,5-g][1,4]benzothiazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS2/c12-9-3-13-8-2-7-5(10-4-14-7)1-6(8)11-9/h1-2,4H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIVPLWCIVCYKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C3C(=C2)N=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618353 |
Source


|
| Record name | 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-37-8 |
Source


|
| Record name | 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)







![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)


![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)

